2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C14H24BFO2 and a molecular weight of 254.15 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a fluorinated heptane ring and a dioxaborolane moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-fluorospiro[3.3]heptane-2-ylmethanol with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Chemical Reactions Analysis
2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: It can be reduced to yield the corresponding alcohols or hydrocarbons.
Scientific Research Applications
2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is employed in the development of fluorescent probes and imaging agents due to its unique structural features.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The boron atom in the dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets and influence various biochemical pathways .
Comparison with Similar Compounds
2-{6-fluorospiro[3.3]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
6-fluorospiro[3.3]heptane-2-ylmethanol: This compound lacks the dioxaborolane moiety and has different reactivity and applications.
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound does not have the spirocyclic fluorinated ring and is used in different synthetic contexts.
Pinacolborane: A simpler boronic acid derivative with distinct chemical properties and uses.
Properties
CAS No. |
2715119-85-8 |
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Molecular Formula |
C13H22BFO2 |
Molecular Weight |
240.12 g/mol |
IUPAC Name |
2-(2-fluorospiro[3.3]heptan-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H22BFO2/c1-11(2)12(3,4)17-14(16-11)9-5-13(6-9)7-10(15)8-13/h9-10H,5-8H2,1-4H3 |
InChI Key |
SOQXOXLFTIWSHT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC3(C2)CC(C3)F |
Purity |
95 |
Origin of Product |
United States |
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